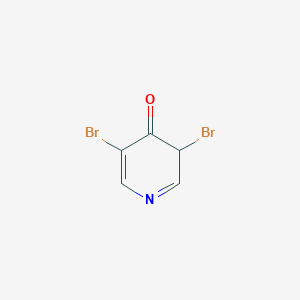

3,5-Dibromopyridin-4(3H)-one

Description

Properties

IUPAC Name |

3,5-dibromo-3H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRVNAXWYRMETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=C(C(=O)C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromopyridin 4 3h One and Its Precursors/derivatives

Established Synthetic Pathways to Halogenated Pyridinones

The foundational methods for constructing halogenated pyridinone rings often rely on well-established organic reactions. These pathways, while sometimes requiring harsh conditions, form the bedrock of pyridinone synthesis.

Classical Organic Transformations

The direct halogenation of pyridines represents a classical approach to obtaining halogenated precursors. However, the electron-deficient nature of the pyridine (B92270) ring makes electrophilic aromatic substitution reactions challenging, often necessitating high temperatures and strong acids. researchgate.netnih.gov For instance, the synthesis of 3,5-dibromopyridine (B18299), a precursor to the target compound, can be achieved by reacting pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride at elevated temperatures.

Another classical strategy involves the transformation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Following nitration at the 4-position, the nitro group can be displaced by a halide, and subsequent reduction of the N-oxide yields the 4-halopyridine. nih.gov

For the synthesis of 4-pyridinone structures, a traditional method involves the reaction of 4-pyranones with primary amines, which can proceed under relatively drastic conditions to yield N-substituted 4-pyridones. stackexchange.com Furthermore, the Hantzsch pyridine synthesis, a cyclocondensation reaction, can be adapted to produce dihydropyridines which are subsequently oxidized to form the aromatic pyridine or pyridinone ring. medium.com

One-Pot Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot methodologies have been developed for the synthesis of substituted pyridines and pyridinones. These reactions often involve the condensation of multiple components in a single reaction vessel.

One such approach is a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. This method proceeds under mild conditions without the need for an additional acid catalyst to produce polysubstituted pyridines with high regioselectivity. organic-chemistry.org Four-component reactions have also been reported for the synthesis of complex pyridinone derivatives, highlighting the versatility of one-pot strategies. mdpi.comalliedacademies.org For instance, the reaction of an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and an enamine in glacial acetic acid provides a straightforward route to thiopyrano[3,4-b]pyridin-5(4H)-one derivatives. nih.gov These multicomponent reactions offer significant advantages in terms of operational simplicity and atom economy. nih.gov

Advanced Catalytic Approaches in Pyridinone Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules, including pyridinones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for the functionalization of pyridinone scaffolds. Cross-coupling reactions, in particular, allow for the introduction of a wide range of substituents onto the pyridinone ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully applied to the synthesis of substituted pyridinones. nih.govnih.govuwindsor.ca This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

In the context of pyridinone synthesis, pyridone triflates have been shown to be effective coupling partners for aryl boronic acids. thieme-connect.com This allows for the efficient assembly of N- and 4-substituted pyridones. The direct C-H arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids under palladium catalysis has also been achieved, offering an attractive protocol for the synthesis of 3-arylated products under mild conditions. rsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity in these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyridinone Synthesis

| Pyridinone Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| N-Alkyl-4-pyridone triflate | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | N-Alkyl-4-phenylpyridinone | Varies | thieme-connect.com |

| N-Substituted-4-hydroxy-2-pyridone | Aryl boronic acid | Pd(OAc)₂ | N-Substituted-3-aryl-4-hydroxy-2-pyridone | Good | rsc.org |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | 2-Arylpyridine | 5-89 | nih.gov |

This table is for illustrative purposes and specific yields depend on the exact substrates and reaction conditions.

Beyond palladium, other transition metals have been employed to catalyze the synthesis of pyridines and their derivatives. acsgcipr.orgcoopstfelicien.comebay.commdpi.com Ruthenium(II)-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent route to substituted pyridines. acsgcipr.org Rhodium catalysts have been utilized in the synthesis of pyridines from aldehydes, alkynes, and ammonium acetate through a hydroacylation and N-annulation sequence. acsgcipr.org

These alternative catalytic systems expand the toolbox available to synthetic chemists for the construction of the pyridine ring, offering different reactivity patterns and substrate scopes compared to palladium-based methods. rsc.org The development of new catalytic systems continues to be an active area of research, aiming for more sustainable and efficient synthetic routes to pyridinone-containing molecules.

Regioselective Functionalization of the Pyridine Core

The preparation of 3,5-Dibromopyridin-4(3H)-one is not typically a direct process but rather involves the synthesis of strategically substituted precursors. A common approach is the regioselective bromination of a substituted pyridine, followed by conversion of the 4-position substituent into a carbonyl group.

A key precursor, 3,5-dibromo-4-aminopyridine, can be synthesized from 4-aminopyridine (B3432731). The reaction involves treating 4-aminopyridine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. google.com This method selectively installs bromine atoms at the C-3 and C-5 positions, which are activated by the amino group at C-4. Another one-step method involves reacting pyridine or its salt with an ammonium salt and hydrogen peroxide in an HBr solution, offering a direct route to 3,5-dibromo-4-aminopyridine under mild conditions. organic-chemistry.org

Once 3,5-dibromo-4-aminopyridine is obtained, the amino group can be converted to other functionalities. For instance, a diazotization reaction using sodium nitrite (B80452) in the presence of an acid, followed by treatment with an iodide source like potassium iodide, yields 3,5-dibromo-4-iodopyridine (B1430625). google.com To obtain the target this compound, the 3,5-dibromo-4-aminopyridine precursor can undergo a similar diazotization reaction to form a diazonium salt. Subsequent hydrolysis of this intermediate, typically by heating in an aqueous acidic medium, replaces the diazonium group with a hydroxyl group, leading to the formation of this compound, which exists in tautomeric equilibrium with 3,5-dibromo-4-hydroxypyridine.

Derivatization Strategies for this compound

The 3,5-dibromo-4-pyridone scaffold offers multiple sites for chemical modification: the two bromine atoms, the carbonyl group, and the ring nitrogen. This allows for a wide range of derivatization strategies to build complex molecules.

The bromine atoms at the C-3 and C-5 positions are susceptible to displacement through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction is used to form C-C triple bonds. 3,5-dibromo-4-pyrones (the tautomeric form of 4-pyridones) can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.org This allows for the regioselective synthesis of 3-alkynyl-5-bromo-4-pyrones or 3,5-dialkynyl-4-pyrones, depending on the stoichiometry of the reagents. acs.org

Suzuki-Miyaura Coupling: This is a versatile method for forming C-C single bonds by coupling with organoboron compounds. While direct examples on this compound are not prevalent in the cited literature, the reaction is widely applied to other polyhalogenated pyridines. ysu.edu It is expected that under appropriate conditions, one or both bromine atoms could be selectively replaced with aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is critical for controlling the regioselectivity of the reaction on polyhalogenated substrates. ysu.edu

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl halide with an amine. It is a powerful tool for synthesizing substituted anilines and related compounds. researchgate.netresearchgate.net The bromine atoms on the 3,5-dibromo-4-pyridone ring could be targeted for amination, allowing for the introduction of primary or secondary amine functionalities. researchgate.net

Heck Reaction: This reaction forms a new C-C bond between the aryl halide and an alkene. researchgate.net It provides a method to introduce vinyl groups at the C-3 and/or C-5 positions of the pyridone ring. researchgate.netnih.gov

The table below summarizes representative conditions for Sonogashira coupling, a key halogen displacement reaction for this scaffold. acs.org

| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| 3,5-dibromo-2,6-dimethyl-4-pyrone | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 3-bromo-2,6-dimethyl-5-(phenylethynyl)-4-pyrone | - |

| 3,5-dibromo-2,6-dimethyl-4-pyrone | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 3-bromo-2,6-dimethyl-5-((trimethylsilyl)ethynyl)-4-pyrone | - |

Data derived from reaction schemes involving 3,5-dibromo-4-pyrones; specific yield data was not provided in the source. acs.org

The carbonyl group at the C-4 position is a key site for functionalization, allowing for a variety of transformations.

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reaction converts the ketone functionality into a hydroxyl group, providing a new site for further modification.

Addition of Organometallic Reagents: Grignard reagents can add to the carbonyl group. In the case of N-protected 4-pyridones, the reaction often proceeds as a 1,4-conjugate addition rather than a direct 1,2-addition to the carbonyl, yielding 2,3-dihydropyridone derivatives. acs.org This pathway is favored in the presence of additives like chlorotrimethylsilane (B32843) (TMSCl). acs.org

Conversion to Thiocarbonyls: The carbonyl oxygen can be replaced with sulfur to form a thiocarbonyl (C=S) group. A common reagent for this transformation is Lawesson's reagent. wikipedia.orgorganic-chemistry.org This conversion alters the electronic properties and reactivity of the molecule, opening up new avenues for derivatization.

The nitrogen atom of the pyridone ring is a nucleophilic center that can undergo substitution reactions, although this can be complicated by competing O-alkylation of the tautomeric 4-hydroxypyridine (B47283) form.

N-Alkylation vs. O-Alkylation: The alkylation of 4-pyridones with alkyl halides can result in a mixture of N-alkylated and O-alkylated products. ysu.eduresearchgate.net Studies on 2,6-dimethyl-4-pyridones have shown that alkylation with alkyl halides can occur conclusively on the carbonyl oxygen atom, yielding 4-alkoxypyridine derivatives. ysu.edu The outcome of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile (hard vs. soft), the base, and the solvent system used. researchgate.net Selective N-alkylation can often be achieved under specific conditions, for example, by using different catalyst and base combinations.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through methods like the Chan-Lam coupling, which uses arylboronic acids and a copper catalyst. This provides a route to N-aryl-4-pyridone derivatives.

The regioselectivity of these reactions is a critical consideration in the synthetic design.

| Pyridone Substrate | Electrophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-4-pyridone | Alkyl Halide | - | O-Alkylation Product (4-alkoxy derivative) | ysu.edu |

| Substituted 2-pyridones | Alcohol / DEAD / PPh₃ (Mitsunobu) | Varies | Mixture of N- and O-Alkylation Products | researchgate.net |

| N-H containing Heteroarenes | Arylboronic Acid | Cu(OAc)₂, Pyridine | N-Arylation Product |

Annulation reactions involve the construction of a new ring fused to the existing pyridone core, leading to complex polycyclic systems. These reactions often start with a derivatized pyridone.

For example, 3,5-dibromo-4-pyrones can serve as precursors for fused heterocyclic systems. A Sonogashira coupling can be used to introduce an alkynyl group at the C-3 position. The resulting 3-alkynyl-4-pyrone is a versatile intermediate that can undergo cyclization. When treated with ammonium acetate, this intermediate cyclizes to form a furo[3,2-c]pyridine (B1313802) ring system. acs.org This demonstrates a powerful strategy where an initial halogen displacement reaction sets the stage for a subsequent annulation reaction.

Other potential annulation strategies could involve using the dicarbonyl character of the pyridone ring or its derivatives to react with binucleophiles to form other fused systems, such as pyridopyrimidines. The specific reaction pathways would depend on the functional groups installed on the pyridone core.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromopyridin 4 3h One and Its Analogues

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its fundamental vibrational modes.

The most prominent feature is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically observed in the region of 1650-1630 cm⁻¹. The presence of intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can lower this frequency. The N-H stretching vibration appears as a broad band in the 3400-3200 cm⁻¹ region, also indicative of hydrogen bonding. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C and C-N stretching vibrations within the pyridone ring give rise to a series of bands in the 1600-1400 cm⁻¹ fingerprint region. researchgate.net The carbon-bromine (C-Br) stretching vibrations are found at lower wavenumbers, typically in the 700-500 cm⁻¹ range. Anharmonic theoretical simulations are often employed to accurately predict and assign these vibrational frequencies in halogenated organic compounds. researchgate.net

Table 1: Expected FT-IR Vibrational Assignments for 3,5-Dibromopyridin-4(3H)-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300 (broad) | ν(N-H) | N-H stretching, indicative of hydrogen bonding |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1640 | ν(C=O) | Carbonyl stretching |

| ~1600-1550 | ν(C=C), ν(C=N) | Ring stretching vibrations |

| ~1450 | δ(C-H) | In-plane C-H bending |

| ~1200 | ν(C-N) | C-N stretching |

| ~850 | γ(C-H) | Out-of-plane C-H bending |

| ~650-550 | ν(C-Br) | C-Br stretching |

Note: These are expected values based on the analysis of parent compounds like 4-pyridone and other halogenated heterocycles. rsc.orgamanote.comamanote.com

Raman spectroscopy serves as an essential complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. nih.gov This makes it particularly effective for observing symmetric vibrations and bonds involving heavy atoms, which may be weak or absent in an FT-IR spectrum.

For this compound, the symmetric "ring breathing" vibration of the pyridone core is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000-990 cm⁻¹. Furthermore, the C-Br symmetric stretching vibrations would be more prominent and easily identifiable compared to their appearance in the FT-IR spectrum. researchgate.net The combination of both FT-IR and Raman data allows for a more complete and unambiguous assignment of the compound's fundamental vibrational modes. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are frequently used to simulate Raman spectra and aid in the precise assignment of observed bands. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1640 | ν(C=O) | Carbonyl stretching (often weaker than in IR) |

| ~1600-1550 | ν(C=C), ν(C=N) | Ring stretching vibrations |

| ~1000 | ν(Ring) | Symmetric ring breathing mode |

| ~650-550 | ν(C-Br) | Symmetric C-Br stretching |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. The molecular formula is C₅H₃Br₂NO, with a monoisotopic mass of approximately 254.86 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.5% and 49.5%, respectively). whitman.edu Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. youtube.com This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

Electron impact (EI) ionization often induces fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uklibretexts.org For this compound, common fragmentation pathways would include:

Loss of a bromine atom: [M - Br]⁺, resulting in a prominent peak.

Loss of carbon monoxide: [M - CO]⁺, characteristic of ketones and pyridones, leading to the formation of a dibromopyrrole radical cation. libretexts.org

Sequential loss of bromine and CO: [M - Br - CO]⁺.

Cleavage of the ring: Leading to smaller charged fragments.

The analysis of these fragmentation patterns allows for the confirmation of the compound's core structure and the position of its substituents. libretexts.orgslideshare.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Formula | Description |

| 255 / 257 / 259 | [C₅H₃Br₂NO]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 176 / 178 | [C₅H₃BrNO]⁺ | Loss of one Br atom |

| 227 / 229 / 231 | [C₄H₃Br₂N]⁺ | Loss of carbon monoxide (CO) |

| 148 / 150 | [C₄H₃BrN]⁺ | Loss of Br and CO |

| 77 | [C₅H₃N]⁺ | Loss of 2 Br and CO |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. youtube.com The pyridone ring in this compound contains a chromophore—a system of conjugated π-bonds and a carbonyl group—which absorbs UV radiation.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. youtube.com A lower intensity band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. rsc.org However, for 4-pyridones, the n → π* transition is often obscured or absent. rsc.org

The presence of bromine atoms, which act as auxochromes, is expected to influence the absorption maxima (λ_max). The lone pair electrons on the bromine atoms can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 4-pyridone. researchgate.net The polarity of the solvent can also affect the position of these absorption bands. researchgate.net

Table 4: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λ_max (nm) | Description |

| π → π | ~260-280 | High-intensity transition within the conjugated pyridone system. |

| n → π | ~300-340 | Low-intensity transition of the carbonyl group, may be weak or absent. |

Note: Values are estimated based on data for parent 4-pyridone and substituted aromatic systems. rsc.orgresearchgate.net

Synergistic Application of Spectroscopic and Diffraction Techniques in Structural Research

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive and comprehensive characterization of this compound is best achieved through the synergistic application of these methods with single-crystal X-ray diffraction. uni-muenchen.de

The structural data obtained from X-ray crystallography serves as a benchmark for validating the interpretations of spectroscopic data. For instance, the C=O and N-H bond lengths determined by diffraction can be correlated with the frequencies of their stretching vibrations observed in FT-IR and Raman spectra. chemrxiv.org Similarly, the confirmed molecular structure allows for more accurate theoretical calculations (e.g., DFT), which can then be used to simulate and assign the spectroscopic features with a high degree of confidence. mdpi.com This integrated approach, combining the static structural picture from diffraction with the dynamic and electronic information from spectroscopy, provides a complete and robust understanding of the molecule's chemical and physical properties.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromopyridin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 3,5-Dibromopyridin-4(3H)-one from first principles. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure and behavior.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For this compound, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement (geometry optimization). researchgate.net This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. Furthermore, these calculations yield crucial electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which are essential for understanding the molecule's reactivity and intermolecular interactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.comrsc.org This extension of DFT is used to calculate the energies of electronic excited states. By determining the energy difference between the ground state and various excited states, TD-DFT can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. sharif.edusharif.edu The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption peak. mdpi.com This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions occurring within the molecule upon photoexcitation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energies and shapes of these orbitals are critical indicators of a molecule's stability and reaction pathways.

HOMO-LUMO Energy Gaps and Kinetic Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing the kinetic stability of a molecule. emerginginvestigators.org A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, which corresponds to high kinetic stability and low chemical reactivity. emerginginvestigators.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more easily polarized and more chemically reactive. researchgate.net For this compound, the HOMO-LUMO gap, calculated from the energies obtained via DFT, would serve as a crucial indicator of its stability.

Interactive Table: Illustrative Frontier Molecular Orbital Data

Note: The following table is a hypothetical representation to illustrate how data would be presented. Specific values for this compound are not available in the searched literature.

| Parameter | Hypothetical Value (eV) | Implication |

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.00 | Indicates high kinetic stability |

Reactivity Predictions based on FMO Characteristics

The spatial distribution of the HOMO and LUMO provides insight into where a molecule is likely to react. The HOMO region is electron-rich and thus prone to attack by electrophiles, while the LUMO region is electron-deficient and susceptible to attack by nucleophiles. An analysis of the FMOs for this compound would involve visualizing these orbitals to identify the specific atoms that are the most probable sites for electrophilic and nucleophilic attack, thereby predicting its reactive behavior.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduscirp.org This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions within a molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto a constant electron density surface, providing a color-coded guide to the molecule's reactive sites.

The MEP surface of this compound is characterized by distinct regions of positive, negative, and neutral potential. The analysis helps in understanding how the molecule will interact with other charged or polar species.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom within the pyridine (B92270) ring also contributes to a region of negative potential, although its basicity is modulated by the presence of the adjacent carbonyl group and electron-withdrawing bromine atoms.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) is expected to be a primary site of positive potential, making it a potential hydrogen bond donor. Furthermore, halogen atoms like bromine can exhibit a region of positive potential known as a "sigma-hole" (σ-hole) along the extension of the C-Br bond. This phenomenon arises from the anisotropic distribution of electron density around the halogen, creating an electropositive cap that can engage in halogen bonding.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon backbone of the molecule.

The MEP analysis provides a qualitative prediction of the molecule's reactivity. For instance, the strong negative potential on the carbonyl oxygen suggests it is a primary site for protonation or coordination to metal ions. The positive potential on the N-H group indicates its role in hydrogen bonding, while the σ-holes on the bromine atoms could direct intermolecular interactions with nucleophiles.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity / Interaction |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Site for electrophilic attack, protonation, and hydrogen bond accepting. |

| Amide Hydrogen (N-H) | Strongly Positive | Blue | Site for nucleophilic attack and hydrogen bond donating. |

| Bromine Atoms (C-Br) | Positive (σ-hole) | Blue/Green | Potential for halogen bonding interactions with nucleophiles. |

| Ring Nitrogen Atom | Negative | Yellow/Red | Potential site for electrophilic attack, though less accessible than the carbonyl oxygen. |

Computational Exploration of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and intermediates that are often difficult to observe experimentally. For this compound, a plausible and important reaction to investigate computationally is Nucleophilic Aromatic Substitution (SNAr).

In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group, in this case, a bromide ion. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The reaction typically proceeds via a two-step, addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.

A computational investigation of the SNAr reaction of this compound would involve the following steps:

Geometry Optimization: The structures of the reactant, nucleophile, intermediate (Meisenheimer complex), and products are optimized to find their lowest energy conformations using methods like Density Functional Theory (DFT).

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structures connecting the reactant to the intermediate (TS1) and the intermediate to the product (TS2).

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate).

Energy Profile Construction: The relative energies of all species (reactants, transition states, intermediates, products) are calculated to construct a reaction energy profile. This profile reveals the activation energies (energy barriers) for each step, allowing for the determination of the rate-limiting step.

For this compound, key questions that can be addressed computationally include the regioselectivity of the attack (whether the nucleophile prefers to attack the carbon at position 3 or 5) and the relative ease of displacing the first versus the second bromine atom. DFT calculations can predict that substituents on the ring can influence the stability of the Meisenheimer complex and the height of the activation barriers, thereby governing the reaction's outcome.

| Computational Step | Purpose | Information Obtained |

|---|---|---|

| Geometry Optimization | Find stable structures of all species. | Bond lengths, bond angles, and dihedral angles. |

| Transition State (TS) Search | Locate the highest energy point along the reaction path. | Structure of the transition state. |

| Frequency Analysis | Characterize stationary points and calculate zero-point vibrational energy. | Confirmation of minima (0 imaginary frequencies) or TS (1 imaginary frequency). |

| Energy Profile Calculation | Determine the thermodynamics and kinetics of the reaction. | Activation energies (ΔG‡), reaction energies (ΔG), and identification of the rate-determining step. |

Solvent Effects on Molecular Structure and Properties

The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational models, particularly Self-Consistent Reaction Field (SCRF) methods like the Polarizable Continuum Model (PCM), are used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For this compound, a key property influenced by the solvent is its tautomeric equilibrium. The molecule can exist in equilibrium between the pyridin-4(3H)-one (keto) form and its aromatic tautomer, 3,5-dibromo-4-hydroxypyridine (enol).

Computational studies using SCRF models can predict the relative stability of these tautomers in different solvents. Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. The keto form of pyridones is typically more polar than the enol form; therefore, polar solvents like water or methanol (B129727) are expected to favor the keto tautomer, while nonpolar solvents may favor the enol form to a greater extent.

SCRF calculations provide quantitative data on how solvent polarity affects:

Tautomer Stability: By calculating the Gibbs free energy of each tautomer in different solvents, the equilibrium constant (KT) can be predicted, indicating the dominant form in each environment.

Molecular Geometry: Bond lengths and angles can change slightly in response to the solvent's reaction field.

Electronic Properties: Properties such as the dipole moment and polarizability are highly sensitive to the solvent environment. The dipole moment is generally expected to increase in more polar solvents as the molecule's charge distribution adapts to the dielectric medium.

The table below illustrates the typical results obtained from an SCRF study on a tautomeric system, showing how relative energies and dipole moments change with the solvent's dielectric constant (ε). While this data is for a related tautomeric system, it demonstrates the trends expected for this compound.

| Solvent | Dielectric Constant (ε) | Relative Energy (ΔE, kcal/mol)a | Dipole Moment (Keto) (Debye) | Dipole Moment (Enol) (Debye) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 5.80 | 3.5 | 1.8 |

| Benzene | 2.3 | 5.65 | 4.2 | 2.2 |

| Acetone | 20.7 | 5.40 | 5.1 | 2.8 |

| Methanol | 32.7 | 5.35 | 5.3 | 3.0 |

| Water | 78.4 | 5.32 | 5.4 | 3.1 |

aRelative energy of the enol form with respect to the more stable keto form. A positive value indicates the keto form is more stable.

Tautomerism and Isomerism of 3,5 Dibromopyridin 4 3h One

Keto-Enol Tautomeric Equilibria in Pyridinone Systems

The tautomeric balance between 2- and 4-hydroxypyridines and their corresponding pyridone forms is a well-documented aspect of heterocyclic chemistry. chemtube3d.com For 4-substituted pyridines, the equilibrium lies between the aromatic enol (hydroxypyridine) tautomer and the keto (pyridinone) tautomer. While the hydroxypyridine form benefits from the aromaticity of the pyridine (B92270) ring, the pyridone form contains a strong carbon-oxygen double bond. chemtube3d.com In the gas phase, the hydroxy form is generally favored for the parent 4-hydroxypyridine (B47283), but this preference can be reversed in condensed phases. nih.gov

Infrared (IR) Spectroscopy: The keto tautomer, 3,5-Dibromopyridin-4(3H)-one, would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1640-1680 cm⁻¹, and a broad N-H stretching band. The enol tautomer, 3,5-Dibromo-4-hydroxypyridine, would lack the C=O stretch but would instead show a characteristic broad O-H stretching band and C=N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can differentiate the tautomers by the presence of either an N-H proton signal in the keto form or an O-H proton signal in the enol form. Furthermore, the chemical shifts of the ring protons would differ between the two forms due to the changes in electron density and aromaticity. Computational methods combined with NMR data have become a valuable strategy for unambiguous structural elucidation of halogenated heterocyclic compounds. researchgate.net Studies on similar systems utilize variable temperature ¹H-NMR to investigate the effects of solvent and temperature on the tautomerization process. nih.gov

Quantum chemical calculations provide profound insights into the intrinsic stability of tautomers and the energy barriers separating them. For the parent 4-pyridone/4-hydroxypyridine system, computational studies have consistently shown that the 4-hydroxypyridine (enol) form is more stable in the gas phase. rsc.org However, the energy difference is small, making the equilibrium susceptible to external factors.

The introduction of two bromine atoms at the 3 and 5 positions is expected to influence this equilibrium primarily through their strong inductive (electron-withdrawing) effects. Computational investigations on substituted pyridones have shown that substituent inductive effects can significantly modulate the position of the tautomeric equilibrium. rsc.org The electron-withdrawing nature of the bromine atoms would impact the electron distribution in the ring, affecting the relative stabilities of the keto and enol forms. While specific energy barrier calculations for this compound were not found, computational studies on related systems have successfully modeled these proton transfer processes. researchgate.net

| Computational Method | ΔE (kcal/mol) (Keto - Enol) | Reference |

|---|---|---|

| BHandHLYP/6-311+G(d,p) | Dominance of enol (lactim) form confirmed | rsc.org |

Influence of Solvent Environment on Tautomeric Ratios

The solvent plays a decisive role in shifting the tautomeric equilibrium of pyridinone systems. For the parent 4-hydroxypyridine, the equilibrium shifts dramatically toward the 4-pyridone (keto) form in polar solvents. chemtube3d.comnih.gov This effect is attributed to the greater dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.

Increasing the polarity of the medium generally increases the population of the keto (lactam) form. rsc.org The ability of a solvent to act as a hydrogen bond donor or acceptor is particularly influential. nih.gov In aqueous solutions, the stabilization of the keto form is so significant that the enol form may only exist as a minuscule fraction. nih.gov Studies on the related 3-pyridone/3-hydroxypyridine system in binary solvent mixtures (dioxane and water) have demonstrated that specific water molecules solvate the polar centers of the tautomers, quantitatively shifting the equilibrium. researchgate.netrsc.org

| Environment | Predominant Tautomer | Reference |

|---|---|---|

| Gas Phase | 4-Hydroxypyridine (Enol) | nih.govrsc.org |

| Nonpolar Solvents | Equilibrium of both forms | nih.gov |

| Polar Solvents (e.g., Water) | 4-Pyridone (Keto) | nih.gov |

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization) in Tautomerism

Intermolecular hydrogen bonding is a key factor favoring the keto tautomer in condensed phases. The N-H and C=O groups of the pyridinone form are excellent hydrogen bond donors and acceptors, respectively, leading to the formation of stable, hydrogen-bonded dimers and oligomers. nih.gov This self-association strongly stabilizes the keto form relative to the enol form, which has a less favorable arrangement for strong intermolecular dimerization.

Stereochemical and Conformational Analysis of Tautomers

The stereochemistry of the this compound tautomers is relatively rigid due to the planarity of the six-membered ring.

Keto Tautomer (this compound): The pyridinone ring is expected to be largely planar to maximize conjugation. The primary conformational feature is the orientation of the N-H bond.

Enol Tautomer (3,5-Dibromo-4-hydroxypyridine): The pyridine ring is aromatic and planar. The main conformational variable is the orientation of the hydroxyl (-OH) group. It can exist in conformations where the O-H bond is either syn or anti relative to the ring nitrogen or one of the adjacent carbon atoms, with a relatively low barrier to rotation.

Reactivity Profile and Further Synthetic Transformations of 3,5 Dibromopyridin 4 3h One

Electrophilic Aromatic Substitution Reactions on the Pyridinone Core

Electrophilic aromatic substitution (EAS) on pyridine (B92270) and its derivatives is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com The pyridinone core, particularly when protonated or complexed with a Lewis acid catalyst, becomes even more deactivated. wikipedia.org Direct electrophilic substitution on the 3,5-dibromopyridin-4(3H)-one core is therefore expected to be difficult and require harsh reaction conditions.

The reactivity of the pyridine ring towards electrophiles is significantly lower than that of benzene. wikipedia.org Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions often require forcing conditions and may result in low yields. masterorganicchemistry.comlumenlearning.comyoutube.com For pyridine itself, electrophilic substitution, when it does occur, typically directs the incoming electrophile to the meta-position (C3 and C5) relative to the nitrogen atom. youtube.com In the case of this compound, these positions are already substituted, further complicating direct EAS on the available C2 and C6 positions.

To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the conversion to the corresponding N-oxide. The oxygen atom in the pyridine N-oxide can donate electron density back into the ring, thereby activating it for electrophilic attack, particularly at the C4 position. wikipedia.org However, for this compound, this position is part of the pyridinone tautomer.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are more favorable for electron-deficient aromatic systems like pyridine. nih.govyoutube.com The bromine atoms in this compound are susceptible to displacement by various nucleophiles. The electron-withdrawing pyridinone moiety enhances the electrophilicity of the carbon atoms attached to the bromine atoms, facilitating nucleophilic attack.

These reactions typically proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the bromide leaving group. nih.gov The stability of the intermediate is crucial for the reaction to proceed. For pyridines, nucleophilic attack is favored at the ortho and para positions relative to the nitrogen atom. youtube.com In this compound, the bromine atoms are at positions ortho to the carbonyl group and meta to the nitrogen, which influences their reactivity.

A variety of nucleophiles can be employed in SNAr reactions with this substrate, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridinone derivatives. The reaction conditions, such as the choice of solvent and base, play a significant role in the outcome of these substitutions. rsc.org

Advanced Metal-Mediated Coupling Reactions

The bromine atoms on the this compound ring are excellent handles for transition metal-catalyzed cross-coupling reactions. eie.grthieme-connect.de These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between aryl or vinyl halides and organoboron compounds. libretexts.org this compound can be coupled with various boronic acids or their esters to introduce new aryl or heteroaryl substituents at the 3 and/or 5 positions. researchgate.netnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com By controlling the stoichiometry and reaction conditions, it is possible to achieve either mono- or di-substitution. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Ref. |

| 3,5-Dibromopyridine (B18299) | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 3,5-Bis(4-ethoxycarbonylphenyl)pyridine | rsc.org |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | 3-Phenylpyridine | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the introduction of primary and secondary amine functionalities onto the pyridinone core. acsgcipr.org The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. chemspider.com

Other Coupling Reactions: Other metal-mediated reactions, such as Stille, Heck, and Sonogashira couplings, can also be employed to further functionalize the this compound scaffold, providing access to a wide array of derivatives with diverse chemical and physical properties. mdpi.com

Functional Group Interconversions and Derivatization Beyond Initial Synthesis

The functional groups present in this compound and its derivatives can undergo a variety of transformations. The pyridinone oxygen can be alkylated or acylated. The bromine atoms, if retained after initial functionalization, can be subjected to further reactions. For instance, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents.

The nitrogen atom of the pyridinone ring can also be a site for derivatization. N-alkylation or N-arylation can be achieved under appropriate conditions, leading to a new class of substituted pyridinones. These transformations expand the chemical space accessible from the starting material.

Design and Synthesis of Complex Heterocyclic Systems Incorporating the Pyridinone Moiety

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The reactive sites on the pyridinone ring allow for its incorporation into larger, polycyclic structures. For example, the products of cross-coupling reactions can possess functional groups that can participate in subsequent cyclization reactions.

This strategy has been used to synthesize fused heterocyclic systems where the pyridinone ring is annulated with other rings, such as pyrroles, imidazoles, or thiazoles. nih.govmdpi.com These complex structures are of interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. The ability to selectively functionalize the 3 and 5 positions of the pyridinone core provides a powerful tool for the convergent synthesis of these elaborate molecules. dntb.gov.ua

Advanced Applications in Medicinal Chemistry and Biological Sciences

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyridinone derivatives, extensive research has elucidated key structural features that govern their efficacy and selectivity for various biological targets.

The core 4-pyridone ring is analogous to a catechol moiety and possesses chelating abilities, which can be crucial for antimicrobial activity. asianpubs.org Modifications on this central scaffold have led to the discovery of potent agents for a range of diseases. For instance, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, derivatization of the pyridine (B92270) ring was explored. nih.gov The introduction of substituents, such as alkoxy and methyl groups, was found to be critical for potency, with a 3-methoxy-5-methyl derivative showing high efficacy. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the pyridinone ring.

In the context of antiproliferative activity, SAR studies have revealed that the presence and position of specific functional groups on pyridine derivatives can enhance their effects against cancer cell lines. nih.gov Groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been associated with increased antiproliferative activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. nih.gov However, the specific placement of halogens can also be beneficial. For 3,5-Dibromopyridin-4(3H)-one, the two bromine atoms would significantly alter the electronic landscape of the ring and increase its lipophilicity, which could either enhance or hinder its interaction with a specific target binding site.

Furthermore, studies on pyridone-based inhibitors of enzymes like Pim-1 kinase and BET bromodomains have identified crucial interactions. For BET inhibitors, a hydrogen bond between the pyridone carbonyl oxygen and a conserved asparagine residue, along with the positioning of an N-methyl group in a specific pocket, serves as an anchor for the molecule. acs.org This demonstrates that even small modifications to the pyridone core can have a profound impact on binding affinity and biological function. The SAR for amino-3,5-dicyanopyridine derivatives as adenosine (B11128) receptor ligands also shows that substituents on the pyridine ring and the amino group significantly affect affinity and selectivity. mdpi.comnih.gov

Table 1: SAR Insights for Pyridinone Derivatives

| Target Class | Key Structural Features on Pyridinone/Pyridine Core | Impact on Activity | Reference |

|---|---|---|---|

| PPARγ Modulators | 3-alkoxy and 3,5-dimethyl groups on 4-pyridine series | Alkoxy group is essential for potency; dimethyl substitution can lead to full agonist activity. | nih.gov |

| Antiproliferative Agents | Presence of -OMe, -OH, -C=O, -NH2 groups | Generally enhances antiproliferative activity. | nih.gov |

| Antiproliferative Agents | Halogen atoms or bulky groups | Can lead to lower antiproliferative activity, depending on position and target. | nih.gov |

| BET Bromodomain Inhibitors | Pyridone carbonyl oxygen and N-methyl group | Forms crucial hydrogen bonds and anchors the molecule in the binding pocket. | acs.org |

| Adenosine Receptor Ligands | Substituents at various positions on the dicyanopyridine scaffold | Small structural modifications can influence affinity, selectivity, and pharmacological profile (agonist vs. antagonist). | mdpi.com |

Rational Ligand Design and Synthesis for Specific Biological Targets

The principles derived from SAR studies are instrumental in the rational design of new ligands with improved potency and selectivity. The this compound scaffold can serve as a versatile starting point or intermediate for the synthesis of novel therapeutic agents.

For example, the design of potent and selective PPARγ modulators involved the replacement of a 2-pyridine ring with 3- or 4-pyridyl groups and subsequent modification of a linked benzimidazole (B57391) ring to achieve the desired intermediate agonist activity. nih.gov Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the drug-resistant T790M mutant. nih.gov The design strategy involved modifying the core structure to fit the essential pharmacophoric features of known EGFR inhibitors, utilizing the pyridone moiety as a key hetero-aromatic system. nih.gov

The synthesis of such targeted ligands often involves multi-step processes. For instance, 3,5-dibromopyridine (B18299), a precursor to this compound, is used in Suzuki coupling reactions to create more complex molecules, such as Pyridine-3,5-bis(phenyl-4-carboxylic acid), which can then be used to construct metal-organic frameworks. rsc.org The synthesis of amino-3,5-dicyanopyridine derivatives, which show affinity for adenosine receptors, is achieved through a multicomponent condensation reaction. nih.gov These synthetic strategies could be adapted to use this compound as a building block for creating diverse libraries of compounds for screening against various biological targets. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of a wide range of functional groups to probe the chemical space around a biological target.

Biochemical Mechanisms of Action

Understanding the biochemical mechanisms through which pyridinone derivatives exert their effects is crucial for their development as therapeutic agents. Research has identified several key mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular processes like proliferation and microbial growth.

The pyridinone scaffold is present in numerous potent enzyme inhibitors. Derivatives have been identified as inhibitors of several important kinase enzymes. For instance, a series of substituted pyridones were found to be potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. researchgate.net The crystal structure of an inhibitor bound to Pim-1 revealed a hydrogen bond matrix involving the pyridone, water molecules, and the catalytic core of the enzyme, explaining the high potency. researchgate.net

Pyridone derivatives have also been developed as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are epigenetic readers involved in transcriptional regulation. acs.org These compounds function by occupying the acetyl-lysine binding pocket of the bromodomains, thereby preventing their interaction with acetylated histones and disrupting cancer-related gene expression.

Furthermore, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been rationally designed to inhibit EGFR, a receptor tyrosine kinase whose hyperactivity drives the growth of many cancers. nih.gov Other related heterocyclic compounds have shown inhibitory activity against topoisomerase IIα, an enzyme critical for DNA replication and repair, highlighting another potential mechanism for the antiproliferative effects of such scaffolds. mdpi.com The ability of antitumor antibiotics to inhibit topoisomerase II is a well-established mechanism of action. mdpi.com

Pyridinone and pyridine derivatives have been shown to bind to and modulate the function of various cell surface and nuclear receptors.

Adenosine Receptors: Several studies have focused on 1,4-dihydropyridine (B1200194) and pyridine derivatives as ligands for adenosine receptors (A1, A2A, and A3). nih.gov These compounds generally bind with micromolar affinity and show some selectivity for the A3 subtype. nih.gov More complex amino-3,5-dicyanopyridines have been developed that exhibit nanomolar binding affinity, particularly for the A1 and A2A subtypes. mdpi.comnih.gov Small structural changes in these molecules can dramatically alter not only their affinity and selectivity but also their functional profile, shifting them from agonists to antagonists or inverse agonists. mdpi.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ): As mentioned previously, pyridine derivatives have been developed as selective PPARγ modulators (SPPARγMs). nih.gov These compounds aim to retain the antidiabetic efficacy of full agonists like thiazolidinediones but with a better safety profile by selectively recruiting cofactors. The binding mode of these ligands to the PPARγ ligand-binding domain has been studied through co-crystal structures, revealing key interactions that determine their partial agonist activity. nih.gov

The antiproliferative and cytotoxic effects of pyridinone derivatives against various cancer cell lines are well-documented. N-aryl substituted 3-hydroxy-2-methylpyridin-4-ones have demonstrated moderate to strong antiproliferative activity against colon, lung, breast, and leukemia cancer cell lines. nih.gov Adamantane-containing derivatives were particularly active and selective at low micromolar concentrations. nih.gov Mechanistic studies on these compounds revealed that they induce changes in the cell cycle, causing a reduction in the number of cells in the S phase and an accumulation in the G0/G1 or G2/M phases, without significantly altering caspase activity. nih.gov

Other related compounds, such as dimeric 3,5-bis(benzylidene)-4-piperidones, have been shown to be tumor-selective cytotoxins. mdpi.com A lead compound from this series was found to induce apoptosis by activating caspases-3 and -7, causing PARP1 cleavage, depolarizing the mitochondrial membrane, and generating reactive oxygen species. mdpi.com These studies underscore the potential of pyridinone-containing structures to induce cancer cell death through multiple pathways. The general antiproliferative activity of pyridine derivatives is often linked to their ability to interfere with DNA synthesis or function, a mechanism shared by some antibiotics with anticancer properties. nih.govmdpi.com

Table 2: Antiproliferative Activity of Selected Pyridinone and Related Derivatives

| Compound Class | Cancer Cell Line | Reported IC50 (μM) | Reference |

|---|---|---|---|

| Adamantyl Pyridin-4-ones | HCT 116 (Colon Carcinoma) | Low micromolar range | nih.gov |

| Adamantyl Pyridin-4-ones | H 460 (Lung Carcinoma) | Low micromolar range | nih.gov |

| Adamantyl Pyridin-4-ones | MCF-7 (Breast Carcinoma) | Low micromolar range | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | A-549 (Lung Carcinoma) | 7.23 | nih.gov |

| Acridine–Thiosemicarbazone derivative | B16-F10 (Melanoma) | 14.79 | mdpi.com |

| Acridine–Thiosemicarbazone derivative | K-562 (Leukemia) | 11.45 - 17.32 | mdpi.com |

The 4(1H)-pyridinone ring is a well-established pharmacophore in the design of antimicrobial agents. asianpubs.org Its structural similarity to catechol allows it to chelate metal ions, which is considered a significant factor in its antimicrobial activity. asianpubs.org

Numerous studies have demonstrated the antibacterial and antifungal properties of pyridinone derivatives. nih.govresearchgate.net A study on various 4-pyridinone derivatives found that most exhibited activity against the Gram-negative bacterium Escherichia coli. asianpubs.org The degree of inhibition was shown to be concentration-dependent. While some compounds showed strong activity, none were effective against the tested Gram-positive bacteria (S. aureus, S. pyogenes, E. faecalis, and B. subtilis) in that particular study. asianpubs.org

Anti-inflammatory Properties

Research into the anti-inflammatory properties of pyridinone derivatives has revealed promising candidates for the development of new therapeutic agents. While extensive research specifically targeting this compound's anti-inflammatory effects is still emerging, studies on structurally related compounds provide a strong rationale for its investigation in this area. The anti-inflammatory activity of pyridinone-based compounds is often attributed to their ability to modulate key inflammatory pathways. For instance, certain pyridinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal mediators of the inflammatory response. The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. The bromine substituents on the pyridinone ring of this compound may enhance its inhibitory activity and specificity for certain biological targets, a hypothesis that warrants further experimental validation.

Computational Medicinal Chemistry and Molecular Docking Studies

Computational approaches are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, virtual screening can be employed to identify potential protein targets by docking the compound into the binding sites of a wide array of proteins associated with various diseases.

Once a potential lead compound is identified, lead optimization is the process of refining its chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties. Computational tools are heavily utilized in this phase. For this compound, this would involve in silico modifications of its structure, such as altering the position or nature of the bromine atoms or adding other functional groups, to enhance its binding affinity and biological activity. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities, thereby guiding the design of more potent compounds.

Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis provides detailed insights into the binding mode and the specific interactions that stabilize the ligand-protein complex. For this compound, molecular docking studies would involve placing the molecule into the active site of a target protein and calculating the binding energy.

The analysis of the docked pose reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atoms of this compound can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. Understanding these interactions at an atomic level is critical for rational drug design and for optimizing the structure of this compound to improve its therapeutic potential.

Table 1: Key Ligand-Protein Interactions for Pyridinone Scaffolds

| Interaction Type | Potential Interacting Residues | Significance in Drug Design |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Crucial for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | Contributes to the overall binding affinity and stability. |

| Halogen Bonding | Electron-rich atoms (e.g., O, N) | Enhances specificity and affinity of halogenated compounds. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | Stabilizes the complex through aromatic ring interactions. |

Pharmacokinetic and Pharmacodynamic Research Methodologies

The evaluation of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its development.

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Research methodologies to assess the PK profile of this compound would include:

In vitro ADME assays: These initial screens use cell lines and subcellular fractions to predict human PK. Key assays include Caco-2 permeability assays to assess absorption, plasma protein binding assays to understand distribution, and microsomal stability assays to evaluate metabolic stability.

In vivo studies: Animal models are used to determine the compound's concentration-time profile in plasma and various tissues. This data is used to calculate key PK parameters such as bioavailability, clearance, and volume of distribution.

Pharmacodynamics (PD) refers to the effects of the drug on the body. Methodologies to study the PD of this compound would involve:

Target engagement assays: These experiments confirm that the compound interacts with its intended biological target in a cellular or in vivo setting.

Efficacy studies: Animal models of disease (e.g., inflammation models) are used to assess the therapeutic effect of the compound. Dose-response studies are conducted to determine the relationship between the drug concentration and the observed effect.

The integration of PK and PD data (PK/PD modeling) is crucial for predicting the optimal dosing regimen in humans to maximize efficacy and minimize toxicity.

Advanced Materials Science Applications

Utilization as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms in the 3,5-Dibromopyridin-4(3H)-one scaffold make it a candidate for use as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can coordinate with various metal centers.

Synthesis and Characterization of Metal Complexes

While direct synthesis routes using this compound as a primary ligand are not extensively documented in dedicated studies, the synthesis of metal complexes with related pyridine-based ligands is well-established. For instance, 3,5-Dibromopyridine (B18299) has been utilized in the synthesis of new Hg(II) complexes. sigmaaldrich.com The general approach involves reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction.

Characterization of such potential complexes would involve a suite of spectroscopic and analytical techniques. These would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Elemental Analysis: To confirm the empirical formula of the newly synthesized complexes.

A series of coordination complexes involving various transition metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared using a related pyridyl ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, in an alcoholic medium. researchgate.netnih.gov These complexes were characterized using microelemental analysis, FTIR, UV-visible spectroscopy, NMR, magnetic susceptibility, and conductivity measurements. researchgate.netnih.gov

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds is crucial for applications in catalysis, sensing, and molecular electronics. The electrochemical properties of metal complexes derived from this compound would be investigated using techniques like cyclic voltammetry (CV). CV can provide information about the redox potentials of the metal center and the ligand, as well as the stability of the complex in different oxidation states. The presence of electron-withdrawing bromine atoms on the pyridone ring is expected to influence the electronic properties of the resulting metal complexes.

Integration into Functional Polymeric Structures

There is currently limited direct research on the integration of this compound into functional polymeric structures. However, the presence of two bromine atoms offers a clear pathway for its incorporation into polymers via cross-coupling reactions, such as Suzuki or Stille coupling. These reactions would allow the pyridone unit to be embedded into the main chain or as a pendant group on a polymer backbone. Such functional polymers could exhibit interesting properties for applications in areas like chemosensors or catalytic materials, depending on the nature of the polymer backbone and the coordination capabilities of the pyridone unit.

Exploration of Optoelectronic Properties (e.g., Nonlinear Optical (NLO) behavior)

The investigation of organic materials for their third-order nonlinear optical (NLO) properties is a significant area of research due to potential applications in photonics, such as optical switching and data processing. nih.gov Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. nih.gov

Future Perspectives and Emerging Research Directions

Development of Eco-Friendly and Sustainable Synthetic Routes

The future synthesis of 3,5-Dibromopyridin-4(3H)-one is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic strategies for related halogenated pyridines often rely on harsh conditions and hazardous reagents. nih.govresearchgate.net Future research is geared towards developing methodologies that are not only safer and more sustainable but also economically viable.

Key trends in this area include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry. mdpi.com They offer high atom economy, reduce waste by minimizing intermediate isolation steps, and often require milder reaction conditions. mdpi.comresearchgate.net The development of a one-pot MCR for this compound from simple precursors would represent a significant advancement.

Solvent-Free and Aqueous Synthesis: Shifting away from volatile organic solvents is a primary goal of sustainable chemistry. Research into solvent-free reaction conditions, such as heating neat reagents, or using water as a solvent, is gaining traction for the synthesis of pyridinone derivatives. mdpi.comrsc.orgnih.gov Microwave-assisted synthesis is another promising technique that can accelerate reactions in greener solvents like ethanol (B145695) or even in the absence of a solvent. researchgate.netacs.org

Catalyst Innovation: The exploration of novel catalytic systems that are efficient, reusable, and non-toxic is critical. This includes moving away from stoichiometric reagents towards catalytic amounts of metals or even organocatalysts. For halogenation steps, replacing elemental bromine with safer alternatives or employing electrocatalytic methods could drastically improve the environmental profile of the synthesis.

| Synthesis Strategy | Key Advantages | Relevant Research Trend |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Green Chemistry, Process Intensification. mdpi.com |

| Solvent-Free/Aqueous Media | Reduced use of volatile organic compounds (VOCs), lower environmental impact, improved safety. | Sustainable Chemistry, Green Solvents. mdpi.comrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficiency. | Process Intensification, Green Chemistry. researchgate.netacs.org |

| Advanced Catalysis | High efficiency, reusability, lower waste, milder conditions. | Catalysis, Sustainable Chemistry. |

Exploration of Undiscovered Reactivity and Catalysis

The molecular architecture of this compound, featuring two reactive C-Br bonds and a coordinatively active pyridinone ring, suggests a wealth of unexplored chemical reactivity. Future research will likely focus on harnessing these features for novel transformations and catalytic applications.

The pyridone moiety is recognized as a versatile ligand platform in coordination chemistry and catalysis. rsc.org The ability of pyridonates to engage in metal-ligand cooperation, where the ligand actively participates in bond activation, opens up possibilities for designing unique catalysts. rsc.org The this compound could serve as a precursor to novel bidentate or polydentate ligands for transition metals, enabling catalysis for reactions such as C-H activation, oxidation, and hydrogenation. acs.orgnih.gov

Furthermore, the two bromine atoms are prime handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. While such reactions are established for simpler brominated pyridines, their systematic exploration on the this compound scaffold will unlock pathways to a vast array of complex derivatives with tailored electronic and steric properties. The selective functionalization of one bromine atom over the other presents a synthetic challenge and a significant opportunity for creating highly specialized molecules.

Advanced Spectroscopic Methodologies for In-Situ Analysis

Understanding the intricate details of reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions are critical for developing efficient synthetic processes. The future of studying reactions involving this compound will heavily rely on advanced, in-situ spectroscopic techniques.

Operando spectroscopy, which involves characterizing a reaction as it happens under true working conditions, is a particularly powerful approach. wikipedia.orgethz.ch This methodology combines a spectroscopic probe with simultaneous measurement of reaction kinetics, allowing for direct correlation between catalyst structure and its activity. spectroscopyonline.com

Techniques poised to make an impact include:

Operando IR and Raman Spectroscopy: These methods can provide real-time information about the vibrational states of molecules, allowing researchers to track the formation of intermediates and the evolution of the catalyst's surface during a reaction. spectroscopyonline.comornl.gov

In-Situ NMR Spectroscopy: NMR provides detailed structural information and can be used to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel, offering deep mechanistic insights. researchgate.netrsc.org

Combined Techniques: The integration of multiple techniques, such as coupling spectroscopy with mass spectrometry or gas chromatography, provides a more complete picture of the reaction system. ornl.govrsc.org

These advanced analytical tools will be indispensable for unraveling the mechanisms of novel synthetic routes to this compound and understanding its subsequent chemical transformations.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting molecular properties to designing novel synthetic pathways. mdpi.com For a scaffold like this compound, these computational tools offer several exciting future directions.

| AI/ML Application Area | Potential Impact on this compound Research |

| Property Prediction | ML models can be trained to predict physicochemical, pharmacological, and material properties of novel derivatives, accelerating the screening process. aalto.finih.gov |

| Reaction Prediction & Synthesis Design | AI algorithms can analyze vast reaction databases to propose novel, efficient, and sustainable synthetic routes to the target molecule and its derivatives. acs.orgresearchgate.net |